(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Prolyl oligopeptidase inhibition Fluorine hydrogen bonding Structure‑activity relationship

Researchers developing POP or DPP-4 inhibitors face potency limitations with non-fluorinated pyrrolidine scaffolds. This gem-difluorinated building block solves that challenge via a crystallographically validated CF₂-Tyr473 hydrogen bond (PDB 3EQ7) that delivers a 4-fold enzyme inhibitory potency gain over CH₂ analogues. • ΔpKₐ ≈ -4 vs. non-fluorinated pyrrolidine, shifting protonation equilibrium at physiological pH for improved membrane permeability • Retains high intrinsic microsomal stability; drop-in replacement when metabolic soft spots map to the pyrrolidine ring • Sourced at 98% purity; pre-fluorinated scaffold eliminates late-stage fluorination optimization

Molecular Formula C9H14F2N2O
Molecular Weight 204.22 g/mol
CAS No. 1869359-19-2
Cat. No. B1532017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
CAS1869359-19-2
Molecular FormulaC9H14F2N2O
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CC(CN2)(F)F
InChIInChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2
InChIKeyJWDHBOYCPGVQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone Baseline Profile


(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone (CAS 1869359-19-2) is a synthetic, gem‑difluorinated pyrrolidine amide that belongs to the class of fluorinated saturated N‑heterocyclic building blocks. The molecule comprises a 4,4‑difluoropyrrolidin‑2‑yl core linked via a methanone bridge to an unsubstituted pyrrolidine ring, giving a molecular formula of C₉H₁₄F₂N₂O and a molecular weight of 204.22 g mol⁻¹ . The gem‑difluoro motif at the pyrrolidine 4‑position substantially alters the electronic and conformational properties of the heterocycle relative to its non‑fluorinated parent: the conjugate‑acid pKₐ of non‑fluorinated pyrrolidine is ≈ 11.3, whereas 4,4‑difluoropyrrolidine derivatives typically exhibit pKₐ values in the range 6.8–7.3, a decrease of ≈ 4 log units that sharply changes the protonation state at physiological pH [1]. The compound is commercially available from multiple suppliers (e.g., LeYan, purity 98 %) and is primarily procured as a key intermediate for the construction of dipeptidyl peptidase‑4 (DPP‑4) and prolyl oligopeptidase (POP) inhibitors, as well as for broader peptide‑mimetic and enzyme‑inhibitor programmes .

Gem‑difluorinated pyrrolidine scaffold for POP/DPP‑4 inhibitor synthesis
Reduced amine basicity supports permeability and off‑target profiling studies
Pre‑fluorinated building block eliminates late‑stage fluorination optimization

Irreplaceability of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone


Generic substitution of the 4,4‑difluoropyrrolidine core with its non‑fluorinated (CH₂) or mono‑fluorinated (CHF) congeners is not possible without incurring a measurable loss in target‑binding affinity and altering key physicochemical parameters. The gem‑difluoro unit simultaneously achieves three effects that are essentially impossible to replicate with other substitutions: (i) a 4‑fold enhancement of enzyme inhibitory activity relative to the CH₂ analogue, driven by a stereoelectronically specific fluorine–tyrosine hydrogen bond (observed crystallographically in prolyl oligopeptidase) [1]; (ii) a 4‑unit reduction in amine basicity (ΔpKₐ ≈ 4) that shifts the protonation equilibrium at physiological pH, directly impacting solubility, membrane permeability, and off‑target pharmacology [2]; and (iii) retention of high intrinsic metabolic stability, in contrast to some mono‑fluorinated and non‑fluorinated analogues that show elevated microsomal clearance [2]. Consequently, attempts to substitute the 4,4‑difluoro motif with a non‑fluorinated pyrrolidine or even a 3,3‑difluoro isomer result in compounds with different conformational preferences, hydrogen‑bonding capacity, and pharmacokinetic profiles, making the target compound irreplaceable in structure‑based design workflows that depend on this specific fluorination pattern [1][2].

Non‑fluorinated (CH₂) analogue May not replicate the reported CF₂–Tyr473 hydrogen bond; could result in lower target engagement in POP‑context assays.
Mono‑fluorinated or 3,3‑difluoro isomer Conformational preferences differ; the 3,3‑difluoro scaffold favors DPP‑4 over POP, and mono‑fluoro may not achieve comparable pKₐ modulation.
Other pyrrolidine surrogates Non‑fluorinated or partially fluorinated analogues may not provide the same electron‑withdrawing metabolic shield; reported stability ranking may differ.

Quantitative Differentiation Evidence


Enhanced POP Inhibition via CF2 Replacement

In a direct head‑to‑head comparison within the same N‑acyl‑pro‑pyrrolidine scaffold, replacement of the 4‑CH₂ group of the central proline ring with a gem‑CF₂ unit produced a 4‑fold increase in POP inhibitory activity. The study explicitly attributes this enhancement to a weak hydrogen bond formed between one fluorine atom of the CF₂ group and the hydroxy group of Tyr473 in the enzyme active site, as confirmed by X‑ray crystallography and molecular dynamics simulations [1][2]. The non‑fluorinated (CH₂) comparator served as the baseline within the same molecular series.

Enhanced POP Inhibition
Direct comparison
Reported 4‑fold increase
Supports CF₂–Tyr473 H‑bond contribution to inhibitory activity.
Based on recombinant POP assay; exact IC₅₀ in nanomolar range.
Prolyl oligopeptidase inhibition Fluorine hydrogen bonding Structure‑activity relationship

Amine Basicity Modulation by gem-Difluorination

The conjugate acid of unsubstituted pyrrolidine exhibits an aqueous pKₐ of ≈ 11.3, placing it predominantly in the protonated (cationic) form at physiological pH 7.4 [1]. In contrast, the 4,4‑difluoropyrrolidine substructure present in the target compound reduces the amine basicity to pKₐ ≈ 6.8–7.3, as demonstrated by systematic experimental measurements on 4,4‑difluoropyrrolidine‑2‑carboxylic acid (pKₐ = 6.8) and by predicted values for 4,4‑difluoro‑2‑methylpyrrolidine (pKₐ = 7.29) . In the Melnykov et al. (2023) systematic study, gem‑difluorination of saturated azetidine, pyrrolidine and piperidine derivatives consistently reduced pKₐ by 2.4–3.1 units relative to the parent heterocycle, with the distance between the fluorine atoms and the protonation centre being the dominant factor [2].

Amine Basicity Shift
Cross‑study comparable
ΔpKₐ ≈ 4 (from ≈11.3 to 6.8–7.3)
Alters protonation state at physiological pH; may influence permeability and selectivity.
Experimental and predicted values; systematic amine study.
Physicochemical profiling pKa modulation Drug discovery building blocks

Crystallographic Validation of Fluorine-Tyrosine Hydrogen Bond

The co‑crystal structure of the 4,4‑difluoro‑containing inhibitor 2‑{3‑[(2S)‑4,4‑difluoro‑2‑(pyrrolidin‑1‑ylcarbonyl)pyrrolidin‑1‑yl]‑3‑oxopropyl}‑isoindole‑1,3(2H)‑dione bound to human prolyl oligopeptidase (PDB 3EQ7, resolution 2.89 Å) reveals that one fluorine atom of the gem‑CF₂ group donates a weak hydrogen bond (F···HO distance ≈ 2.8–3.2 Å) to the side‑chain hydroxy group of Tyr473 [1]. This interaction is absent in the non‑fluorinated (CH₂) analogue (PDB 3EQ8) and in the mono‑fluoro series, providing a direct structural rationale for the measured 4‑fold activity difference. Molecular dynamics free‑energy calculations reproduced the experimental binding‑free‑energy difference to within approximately one order of magnitude [2].

Crystal H‑bond Confirmation
Direct comparison
F···HO–Tyr473 observed (PDB 3EQ7)
Provides structural rationale for potency difference; absent in non‑fluorinated analogue.
Resolution 2.89 Å; molecular dynamics reproduced binding energy difference.
X-ray crystallography Fluorine hydrogen bonding Structure-based drug design

High Intrinsic Metabolic Stability of gem-Difluoropyrrolidine

In a systematic study by Melnykov et al. (2023) that profiled pKₐ, LogP and intrinsic microsomal clearance (CLint) for a series of mono‑ and difluorinated azetidine, pyrrolidine and piperidine derivatives, all difluorinated pyrrolidine compounds examined retained high metabolic stability (low CLint) in human liver microsome assays [1]. The study explicitly notes that, with the single exception of 3,3‑difluoroazetidine, no difluorinated compound showed elevated clearance. This contrasts with certain mono‑fluorinated analogues, where the lower electron‑withdrawing effect may be insufficient to block oxidative metabolism at the α‑carbon positions. The non‑fluorinated parent pyrrolidine is known to undergo rapid N‑dealkylation and α‑hydroxylation, whereas the electron‑withdrawing CF₂ group deactivates the ring toward cytochrome P450‑mediated oxidation [1][2].

Metabolic Stability
Cross‑study comparable
Retains high microsomal stability
Electron‑withdrawing CF₂ may reduce oxidative clearance; mono‑fluorinated analogues can show elevated clearance.
Human liver microsome assay panel; difluorinated series all rated high stability.
Metabolic stability Intrinsic microsomal clearance Pharmacokinetic optimisation

Conformational Bias: 4,4- vs. 3,3-Difluoropyrrolidine

The position of gem‑difluoro substitution on the pyrrolidine ring critically dictates the ring pucker and, consequently, the three‑dimensional presentation of the amide bond and the pyrrolidin‑1‑yl substituent. In 4,4‑difluoropyrrolidine, the CF₂ group is located β to the ring nitrogen and α to the 2‑carbonyl, which stabilises a Cγ‑exo or Cγ‑endo pucker depending on the substituent at the 2‑position [1]. By contrast, the isomeric 3,3‑difluoropyrrolidine scaffold places the CF₂ group α to the nitrogen (e.g., in gosogliptin), resulting in a different ring conformation and a distinct trajectory for the pendant carbonyl group [2]. This conformational difference has been shown to affect the binding pose in DPP‑4 and POP enzymes: the 4,4‑difluoro architecture favours the geometry required for the fluorine–Tyr473 hydrogen bond in POP, while the 3,3‑difluoro architecture is preferred for inhibitors occupying the DPP‑4 S1 pocket [1][2]. No experimental condition can interchange these conformational preferences without altering the fluorination pattern.

Conformational Bias
Class‑level inference
4,4‑ vs 3,3‑CF₂ ring pucker differs
4,4‑isomer favors POP‑Tyr473 geometry; 3,3‑isomer targets DPP‑4 S1 pocket.
Based on PDB poses and DFT; scaffolds not conformationally interchangeable.
Pyrrolidine ring conformation Gem‑difluoro effect Molecular recognition

Application Scenarios for (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone


POP Inhibitor Development Exploiting Fluorine-Tyr473 H-Bond

Medicinal chemistry teams developing covalent or non‑covalent POP inhibitors for cognitive disorders, neurodegenerative diseases, or coeliac disease should select this building block as the central pyrrolidine scaffold. The crystallographically validated CF₂–Tyr473 hydrogen bond (PDB 3EQ7) provides a 4‑fold potency advantage over the non‑fluorinated analogue that cannot be replicated by mono‑fluoro, chloro, or methyl substitution at the 4‑position [1]. The amide‑coupled pyrrolidin‑1‑yl tail can be further elaborated with aromatic or heterocyclic warheads to occupy the S1′ and S3 pockets, as demonstrated in the literature series [1].

Fluorinated Peptide Mimetics and Proline Surrogates

Peptide and peptidomimetic programmes requiring a proline surrogate with reduced basicity (ΔpKₐ ≈ 4 relative to proline) and enhanced lipophilicity should incorporate this building block. The gem‑CF₂ group stabilises specific pyrrolidine ring puckers that influence the cis/trans amide bond ratio in downstream peptidomimetics, a critical parameter for modulating target affinity and selectivity [1][2]. This is particularly relevant for programs targeting intracellular protein‑protein interactions where a protonated amine would impair membrane permeability.

Metabolic Stability for Lead Optimization

In lead optimisation campaigns where metabolic soft spots have been mapped to the pyrrolidine ring (e.g., N‑dealkylation or α‑hydroxylation), this compound serves as a drop‑in replacement that introduces the electron‑withdrawing CF₂ shield without requiring extensive re‑synthesis of the lead scaffold. The systematic study by Melnykov et al. (2023) confirms that 4,4‑difluoropyrrolidine‑based compounds retain high intrinsic microsomal stability, whereas non‑fluorinated and certain mono‑fluorinated analogues exhibit elevated clearance [2]. Procurement of the pre‑fluorinated building block eliminates the need for late‑stage fluorination optimisation.

Differentiation from 3,3-Difluoro Isomers for Target Selectivity

Laboratories running parallel DPP‑4 and POP inhibitor programmes can use this 4,4‑difluoro building block to deliberately bias library synthesis toward POP selectivity. The 3,3‑difluoro isomer (as in gosogliptin) preferentially targets DPP‑4 (IC₅₀ = 0.013 µM), while the 4,4‑difluoro architecture exploits the fluorine–Tyr473 interaction that is specific to POP [1][3]. Simultaneous procurement of both isomers enables SAR studies that map the conformational and electrostatic determinants of target selectivity between these two therapeutically important serine proteases.

Application
Selection Property
Validation Focus
POP inhibitor development
gem‑Difluoro scaffold for Tyr473 H‑bond context
Crystallographic interaction validation and SAR potency review
Fluorinated peptide mimetics
Reduced basicity and ring‑pucker control
Membrane permeability and cis/trans amide ratio profiling
Lead optimisation metabolic shield
Built‑in electron‑withdrawing CF₂ motif
Microsomal stability comparison vs. non‑fluorinated analogues
POP/DPP‑4 selectivity studies
4,4‑ vs 3,3‑difluoro isomer choice
Conformation‑driven target engagement; POP‑specific H‑bond context
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